molecular formula C10H21Cl2N3O2 B1373608 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride CAS No. 1315366-80-3

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride

Cat. No.: B1373608
CAS No.: 1315366-80-3
M. Wt: 286.2 g/mol
InChI Key: AALDLNPSQLAHMA-UHFFFAOYSA-N
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Description

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N3O2 and a molecular weight of 286.2 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a morpholine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Biochemical Analysis

Biochemical Properties

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . Additionally, it can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can also affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride typically involves the reaction of 4-amino-2-pyrrolidinone with 2-(morpholin-4-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is widely used in scientific research due to its diverse applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is unique due to its combination of the pyrrolidinone ring and morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-amino-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.2ClH/c11-9-7-10(14)13(8-9)2-1-12-3-5-15-6-4-12;;/h9H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALDLNPSQLAHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC(CC2=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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